molecular formula C12H15BrFN B13541038 1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine

1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine

Katalognummer: B13541038
Molekulargewicht: 272.16 g/mol
InChI-Schlüssel: MZJLNQIIZSTFIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15BrFN It is a cyclohexanamine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can undergo oxidation to form the corresponding imine or nitrile. Reduction reactions can convert the imine back to the amine.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol or carboxylic acid derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-5-fluorophenyl)cyclohexan-1-amine can be compared with other cyclohexanamine derivatives, such as:

    1-(2-Bromo-4-fluorophenyl)cyclohexan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(2-Chloro-5-fluorophenyl)cyclohexan-1-amine: Chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(2-Bromo-5-methylphenyl)cyclohexan-1-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H15BrFN

Molekulargewicht

272.16 g/mol

IUPAC-Name

1-(2-bromo-5-fluorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H15BrFN/c13-11-5-4-9(14)8-10(11)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2

InChI-Schlüssel

MZJLNQIIZSTFIN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=C(C=CC(=C2)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.